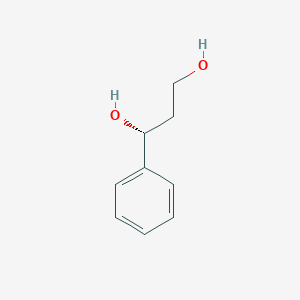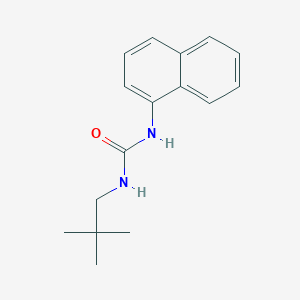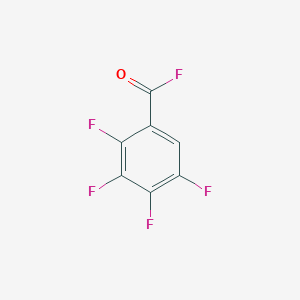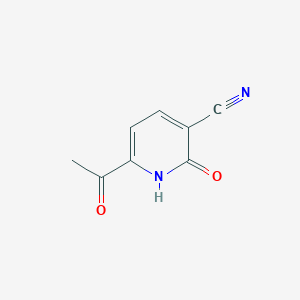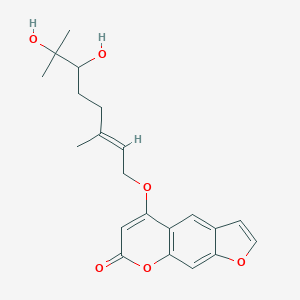
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-, also known as esculetin, is a naturally occurring coumarin derivative found in many plants. It has been used in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, esculetin has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- is not fully understood. However, it has been suggested that its therapeutic effects are mediated through various pathways. Esculetin has been reported to inhibit the activity of enzymes involved in inflammation and oxidative stress. It has also been found to modulate the expression of genes involved in cell proliferation and apoptosis. Furthermore, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- has been shown to activate various signaling pathways, including the AMPK pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemische Und Physiologische Effekte
Esculetin has been found to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Esculetin has also been shown to modulate the expression of genes involved in lipid metabolism and glucose homeostasis. Additionally, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- has been found to improve endothelial function and reduce blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Esculetin is also readily available and relatively inexpensive, which makes it a suitable candidate for drug development. However, one of the limitations of using 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-. One of the areas of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- and the elucidation of its mechanism of action. Furthermore, the therapeutic potential of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- in other diseases, such as neurodegenerative disorders and autoimmune diseases, warrants further investigation.
Synthesemethoden
Esculetin can be synthesized from coumarin through a series of chemical reactions. One of the commonly used methods is the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction produces a coumarin derivative, which can then be further modified to obtain 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-.
Wissenschaftliche Forschungsanwendungen
Esculetin has been extensively studied for its therapeutic potential in various diseases. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. It has also shown promising results in the treatment of cancer, diabetes, and cardiovascular diseases. Esculetin has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been found to regulate blood glucose levels and improve insulin sensitivity in diabetic animal models. Additionally, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- has been shown to reduce oxidative stress and inflammation in cardiovascular diseases.
Eigenschaften
CAS-Nummer |
105866-29-3 |
|---|---|
Produktname |
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- |
Molekularformel |
C21H24O6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-5-19(22)21(2,3)24)6-8-26-17-12-20(23)27-18-11-16-14(7-9-25-16)10-15(17)18/h6-7,9-12,19,22,24H,4-5,8H2,1-3H3/b13-6+ |
InChI-Schlüssel |
QBXLTTSHNDZQPD-AWNIVKPZSA-N |
Isomerische SMILES |
C/C(=C\COC1=CC(=O)OC2=C1C=C3C=COC3=C2)/CCC(C(C)(C)O)O |
SMILES |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
Kanonische SMILES |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
Synonyme |
5-((6,7-DIHYDROXY-3,7-DIMETHYL-2-OCTENYL)OXY)-PSORALEN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



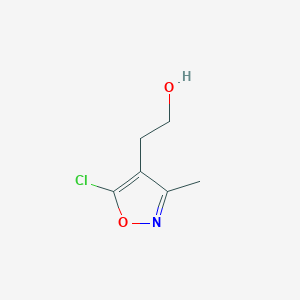
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)




